![molecular formula C12H16N2O5 B2688340 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid CAS No. 1892520-58-9](/img/structure/B2688340.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1892520-58-9 . It has a molecular weight of 268.27 . The IUPAC name for this compound is 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)isoxazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.
Applications De Recherche Scientifique
- 1 serves as a building block for creating peptidomimetics. These synthetic compounds mimic the structure and function of peptides, offering advantages such as improved stability and bioavailability. Researchers utilize 1 to design novel peptidomimetics with specific biological activities .
- 1 is an important intermediate for the anti-HCV drug Velpatasvir. Researchers have developed an effective approach to separate chiral forms of 1 from mixed samples. This process eliminates the need for salinization, dissociation, and multiple organic solvents, making it a valuable contribution to drug development .
- Polymorphism refers to the existence of different crystal structures for the same chemical compound. 1 exhibits polymorphic behavior, transitioning from one crystalline form to another due to mechanical grinding. Researchers have investigated the structural changes before and after this transition, shedding light on energy barriers and molecular conformations .
- The study of pairwise interaction energies in the two polymorphs of 1 revealed distinct crystal packing arrangements. Metastable polymorph 1a is organized by molecular building units, while more stable polymorph 1b features centrosymmetric dimers. Understanding these supramolecular synthons aids in crystal engineering and material design .
- Researchers explore 1 as a potential component in drug delivery systems. Its unique structure and properties may enhance drug solubility, dissolution rate, and bioavailability. Incorporating 1 into nanocarriers or microparticles could improve therapeutic efficacy .
- Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, energetics, and stability of 1 . These computational studies provide insights into its reactivity, stability, and potential interactions with other molecules .
Peptidomimetics Synthesis
Chiral Separation
Polymorphism Studies
Crystal Packing and Supramolecular Synthons
Drug Delivery Systems
Computational Chemistry and DFT Calculations
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)6-18-13-9/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKUVIPCGKKFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.